molecular formula C8H14N2O B1422729 1-Cyclopentylimidazolidin-2-one CAS No. 1279815-55-2

1-Cyclopentylimidazolidin-2-one

Cat. No.: B1422729
CAS No.: 1279815-55-2
M. Wt: 154.21 g/mol
InChI Key: NJEIKDHKWKLMNF-UHFFFAOYSA-N
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Description

1-Cyclopentylimidazolidin-2-one is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylimidazolidin-2-one can be synthesized through several methods, including the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. One common approach involves the reaction of cyclopentylamine with ethylene carbonate in the presence of a strong base, such as sodium hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylimidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions involving this compound can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

1-Cyclopentylimidazolidin-2-one has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological processes and the development of new drugs.

  • Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

1-Cyclopentylimidazolidin-2-one is similar to other heterocyclic compounds, such as imidazolidinones and pyrrolidinones. its unique structure and properties set it apart from these compounds. For example, the presence of the cyclopentyl group enhances its stability and reactivity compared to other analogs.

Comparison with Similar Compounds

  • Imidazolidinones

  • Pyrrolidinones

  • Piperidinones

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Properties

IUPAC Name

1-cyclopentylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEIKDHKWKLMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A −20° C. solution of 1-(2-chloroethyl)-3-cyclopentylurea (8.5 g, 44.6 mmol) in THF (446 mL), under Ar, was treated with NaH (60% in mineral oil, 4.46 g, 111 mmol), stirred at −10° C. for 1 h, 0° C. for 1 h, then RT for 3 h. The mixture was cooled to 0° C., treated with 50% satd. NH4Cl, the layers separated and the aqueous layer extracted with EtOAc (3×). The combined organics were dried over Na2SO4 and concentrated to dryness. The material was suspended in Et2O, the solids removed via filtration and the filtrate concentrated to dryness. The resulting material was dissolved in DCM, treated drop-wise with hexane until solids formed and the solids were collected via filtration and dried to afford 1-cyclopentylimidazolidin-2-one (4.3 g, 63%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.16 (s, 1 H), 4.07-3.98 (m, 1 H), 3.28-3.22 (m, 2 H), 3.19-3.14 (m, 2 H), 1.66-1.55 (m, 4 H), 1.52-1.41 (m, 4 H); MS (ESI) m/z: 155.1 (M+H+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
446 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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